molecular formula C14H22N2O2 B1465844 2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline CAS No. 927673-04-9

2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline

Cat. No. B1465844
M. Wt: 250.34 g/mol
InChI Key: ZBLCEAIMVHHMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.29 . The IUPAC name for this compound is 2-methoxy-4-(1-piperidinyl)aniline .


Molecular Structure Analysis

The InChI code for 2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline is 1S/C12H18N2O/c1-15-12-9-10 (5-6-11 (12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Safety And Hazards

The safety information available for 2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline indicates that it has several hazard statements: H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements are P261 and P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

2-methoxy-4-(2-piperidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-17-14-11-12(5-6-13(14)15)18-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLCEAIMVHHMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCCN2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline

Synthesis routes and methods

Procedure details

A mixture of 1-[2-(3-methoxy-4-nitro-phenoxy)-ethyl]-piperidine (1.5 g, 5.4 mmol) and 5% Pd—C (0.5 g) in ethyl acetate (70 mL) was shaken under 50 psi of hydrogen for 18 hours. The mixture was filtered through Celite and evaporated, providing 1.1 g of the product, in 81% yield: 1H NMR (DMSO-d6) δ 1.45-1.53 (m, 6H), 2.35-2.41 (m, 4H), 2.59 (t, J=6.0 Hz, 2H), 3.74 (s, 3H), 3.93 (t, J=6.0 Hz, 2H), 6.28 (dd, J=8.3 Hz, J=2.6 Hz, 1H), 6.45 (d, J=2.6 Hz, 1H), 6.63 (d, J=8.3 Hz, 1H).
Name
1-[2-(3-methoxy-4-nitro-phenoxy)-ethyl]-piperidine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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